N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a structurally complex molecule integrating multiple pharmacologically relevant motifs:
- Benzodioxolyl group: A 1,3-benzodioxole moiety at the N-terminal position, known for enhancing aromatic π-π interactions and metabolic stability due to its electron-rich nature .
- Quinolinone core: The 2-oxo-1,2-dihydroquinoline scaffold, frequently associated with kinase inhibition and anticancer activity .
- 3-Methyl-1,2,4-oxadiazole: A heterocyclic substituent at the 4-position of the quinolinone, contributing to hydrogen-bonding capacity and metabolic resistance .
- Acetamide linker: Bridges the benzodioxolyl and quinolinone-oxadiazole moieties, facilitating conformational flexibility and target engagement.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c1-12-22-21(30-24-12)15-9-20(27)25(16-5-3-2-4-14(15)16)10-19(26)23-13-6-7-17-18(8-13)29-11-28-17/h2-9H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPIEUCRLCXTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and quinoline intermediates, followed by the formation of the oxadiazole ring. The final step usually involves the acylation of the quinoline derivative with the benzodioxole intermediate under specific reaction conditions such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the benzodioxole or oxadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or enzymes. If it has anticancer activity, it could interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Pharmacophore Contributions
- Benzodioxolyl vs. Benzisoxazole/Benzimidazole :
- The benzodioxolyl group (target compound, ) enhances solubility and π-stacking versus the more rigid benzisoxazole () or planar benzimidazole () .
- Chloromethyl substitution in ’s benzisoxazole increases electrophilicity, enabling nucleophilic substitutions—unlike the target compound’s stable oxadiazole .
Heterocyclic Moieties
- Oxadiazole vs. Thiazolidinone: The 3-methyl-1,2,4-oxadiazole (target compound, ) offers superior metabolic stability compared to ’s thiazolidinone, which is prone to ring-opening .
Acetamide Linker Utility
- The acetamide bridge in the target compound and provides conformational adaptability, critical for binding to diverse targets (e.g., IDO1 in ) . In contrast, ’s acetamide is part of a rigid benzisoxazole system, limiting flexibility .
Limitations and Contradictions
- Bioactivity Data Gaps: No direct activity data exists for the target compound; inferences rely on structural analogues (e.g., benzimidazole-based IDO1 inhibitors in ) .
- Oxadiazole vs. Chloromethyl Reactivity : ’s chloromethyl group enables derivatization but introduces instability risks absent in the target’s methyl-oxadiazole .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and an oxadiazole ring, which are known for their biological activities. The molecular formula is , and its systematic name reflects its intricate functional groups.
The mechanism of action for this compound involves several key interactions:
Enzyme Inhibition : The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are crucial in tumor progression and metastasis. Studies indicate that this compound binds effectively to the active site of MMPs, leading to reduced enzymatic activity .
Receptor Modulation : It may interact with specific cellular receptors that modulate signal transduction pathways. This interaction can influence cellular responses such as proliferation and apoptosis.
DNA/RNA Interaction : Preliminary studies suggest that the compound may intercalate into DNA or RNA structures, potentially affecting gene expression and replication processes.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound selectively targets cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria:
This suggests potential applications in treating bacterial infections.
Case Studies
A notable study explored the effects of the compound on tumor growth in vivo using mouse models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit angiogenesis and metastasis through MMP inhibition .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the formation of the quinolin-2-one core followed by oxadiazole ring cyclization and acetamide coupling. Key steps include:
- Core formation : Cyclization of precursors under acidic/basic conditions (e.g., HCl or KOH) to generate the quinolin-2-one scaffold .
- Oxadiazole introduction : Reaction of nitrile intermediates with hydroxylamine under reflux (e.g., ethanol, 80°C) .
- Acetamide coupling : Use of coupling agents like EDC/HOBt in anhydrous DMF at room temperature . Optimization tips: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yield improvements (60–85%) are achievable by controlling temperature and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., benzodioxole protons at δ 6.8–7.2 ppm, oxadiazole C=O at ~165 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 434.1) .
- FT-IR : Key peaks include N-H stretch (~3300 cm), C=O (1670–1700 cm), and C-O-C (1250 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data reported for this compound and its analogs?
Contradictions may arise from:
- Purity variations : Impurities >5% can skew results; validate via HPLC (≥95% purity) .
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Structural analogs : Compare substituent effects (e.g., methyl vs. phenyl groups on oxadiazole) using SAR tables:
| Substituent (R) | Bioactivity (IC, μM) | Target |
|---|---|---|
| 3-methyl | 12.3 ± 1.2 | COX-2 |
| 3-phenyl | 8.7 ± 0.9 | COX-2 |
| Data from in vitro studies on analogs . |
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Molecular docking : Use AutoDock Vina to simulate binding with targets (e.g., EGFR, tubulin) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Q. How can reaction scalability challenges be addressed without compromising purity?
- Solvent selection : Replace DMF with THF for easier post-reaction removal .
- Catalyst optimization : Use Pd/C (0.5 mol%) for hydrogenation steps to reduce byproducts .
- Continuous flow systems : Implement microreactors for exothermic reactions (e.g., cyclizations) .
Methodological Considerations
Q. What controls are essential when assessing the compound’s cytotoxicity in heterogeneous cell populations?
- Positive controls : Doxorubicin (anticancer) or ampicillin (antimicrobial) .
- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
- Viability normalization : Use ATP-based assays (e.g., CellTiter-Glo) for 3D spheroid models .
**How can researchers validate the stability of this compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
